molecular formula C11H14ClN3 B2567671 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride CAS No. 828914-68-7

2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride

Cat. No.: B2567671
CAS No.: 828914-68-7
M. Wt: 223.7
InChI Key: FRPZAASMSPGXLF-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride is a nitrogen-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyrrole ring fused with a triazole ring. Such structures are often found in bioactive molecules and have a wide range of applications in medicinal chemistry and other scientific fields .

Preparation Methods

The synthesis of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with triazole precursors under specific conditions. For instance, the reaction may involve the use of solid alumina and room temperature for the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride involves its interaction with specific molecular targets. The compound can act as an N-heterocyclic carbene organocatalyst, facilitating various chemical reactions. It may also interact with biological molecules, affecting their function and leading to its observed biological activities.

Comparison with Similar Compounds

Similar compounds to 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride include other nitrogen-containing heterocycles like pyrrolopyrazines and indole derivatives. These compounds share similar structural features but differ in their specific ring systems and substituents. The unique combination of a pyrrole and triazole ring in this compound distinguishes it from these other compounds, contributing to its unique chemical and biological properties .

Properties

CAS No.

828914-68-7

Molecular Formula

C11H14ClN3

Molecular Weight

223.7

IUPAC Name

2-phenyl-3,5,6,7-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;chloride

InChI

InChI=1S/C11H13N3.ClH/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;/h1-3,5-6H,4,7-9H2;1H

InChI Key

FRPZAASMSPGXLF-UHFFFAOYSA-N

SMILES

C1CC2=[N+](C1)CN(N2)C3=CC=CC=C3.[Cl-]

solubility

not available

Origin of Product

United States

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